molecular formula C21H21N3O B12135219 N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide

N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide

Cat. No.: B12135219
M. Wt: 331.4 g/mol
InChI Key: GQRGCYKCDMQXEZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound consists of a quinoline ring fused with a pyridine ring and a cyclohexyl group attached to the nitrogen atom. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of N-hetaryl ureas with alcohols in a catalyst-free environment. This environmentally friendly technique yields a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohol to form the desired carbamate.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce reduced quinoline derivatives. Substitution reactions can introduce various functional groups into the quinoline ring, enhancing its biological activity .

Scientific Research Applications

N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying various biological processes. In medicine, it has potential therapeutic applications due to its pharmacological properties. Additionally, it is used in the industry for developing new materials and catalysts .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide include other quinoline derivatives such as 2-pyridin-2-ylquinoline-4-carboxylic acid and N-cyclohexyl-2-(pyridin-4-yl)quinoline-4-carboxamide .

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of the cyclohexyl group and the pyridine-quinoline structure. This combination imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-cyclohexyl-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H21N3O/c25-21(23-15-8-2-1-3-9-15)17-14-20(19-12-6-7-13-22-19)24-18-11-5-4-10-16(17)18/h4-7,10-15H,1-3,8-9H2,(H,23,25)

InChI Key

GQRGCYKCDMQXEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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